An In-depth Technical Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone
An In-depth Technical Guide to 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and synthetic versatility have established it as a "privileged scaffold," leading to its incorporation into a multitude of approved therapeutic agents.[3] From anti-inflammatory drugs like celecoxib to antipsychotics and anti-obesity medications, the pyrazole moiety has consistently demonstrated its capacity to modulate a wide array of biological targets.[1] This guide focuses on a specific, yet promising, derivative: 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential within the broader context of pyrazole-based drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key identifiers and characteristics of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone are summarized below.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone | N/A |
| CAS Number | 1015846-08-8 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O | [4][5] |
| Molecular Weight | 200.24 g/mol | [4][5] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | N/A |
| Topological Polar Surface Area | 38.0 Ų | [6] |
Note on Data: The lack of publicly available experimental data for properties such as melting and boiling points highlights an opportunity for further fundamental characterization of this compound.
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural elucidation and purity assessment of a synthesized compound. While the specific spectra for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone are not available, a theoretical interpretation based on its structure and data from analogous compounds provides a predictive framework.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group and the pyrazole ring, as well as the methyl protons of the ethanone and the tolyl methyl group. The protons on the pyrazole ring will likely appear as singlets or doublets in the downfield region. The aromatic protons of the m-tolyl group will present as a complex multiplet. The acetyl methyl protons will be a sharp singlet, and the tolyl methyl protons will also appear as a singlet, both in the upfield region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ethanone group will be the most downfield signal. The aromatic and pyrazole carbons will appear in the intermediate region, and the methyl carbons will be the most upfield signals.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone, typically in the range of 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone: A Step-by-Step Protocol
The synthesis of 4-acetylpyrazoles can be achieved through various established methodologies. A common and effective approach involves the Vilsmeier-Haack reaction or a multi-step synthesis culminating in a cross-coupling reaction.[7] The following protocol outlines a plausible and robust synthetic route.
Synthetic Strategy Overview
A logical synthetic pathway involves the initial formation of the 1-(3-methylphenyl)-1H-pyrazole core, followed by acylation at the 4-position. This can be achieved through a cyclocondensation reaction followed by a Friedel-Crafts acylation or a Vilsmeier-Haack formylation and subsequent oxidation/Grignard addition. A more versatile approach, however, often involves the synthesis of a 4-halo-pyrazole intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow for 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrazole
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenylhydrazine (1.0 eq) and a suitable solvent such as ethanol.
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Addition of Reagents: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) to the solution.
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Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-1-(3-methylphenyl)-1H-pyrazole
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Reaction Setup: Dissolve the 1-(3-methylphenyl)-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
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Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 eq) or a solution of bromine in the same solvent to the reaction mixture at 0 °C.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Step 3: Synthesis of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone
This final step can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent.
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Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-1-(3-methylphenyl)-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable anhydrous solvent (e.g., toluene or dioxane).
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Addition of Reagents: Add the acetylating agent, for example, tributyl(1-ethoxyvinyl)tin (for a Stille coupling) or an appropriate acetylboronic acid derivative (for a Suzuki coupling), along with a suitable base (e.g., K₂CO₃ or CsF).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The final product, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone, is purified by column chromatography.
Potential Applications in Drug Discovery and Materials Science
The 1-aryl-1H-pyrazol-4-yl ethanone framework is a key pharmacophore in a variety of biologically active molecules. The inherent properties of the pyrazole ring, combined with the additional functional handles provided by the tolyl and acetyl groups, make this compound a versatile building block for further chemical exploration.
Role in Medicinal Chemistry
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Antimicrobial Agents: Pyrazole derivatives have a well-documented history of exhibiting antibacterial and antifungal activities.[3] The specific substitution pattern of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone could be leveraged to develop novel antimicrobial compounds.
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Anti-inflammatory Agents: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[1] This suggests that derivatives of the title compound could be explored for their potential as anti-inflammatory agents.
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Anticancer Therapeutics: A growing body of research highlights the anticancer potential of various pyrazole derivatives.[8] The ethanone moiety provides a convenient point for further chemical modification to explore structure-activity relationships in the development of new anticancer drugs.
Caption: Potential applications of 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone.
Utility in Materials Science
The aromatic and heterocyclic nature of this compound also suggests potential applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry for the synthesis of new catalysts.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone is a compound of significant interest due to its embedment of the versatile pyrazole scaffold. While a complete experimental characterization is still needed, its predicted properties and the established biological activities of related compounds underscore its potential as a valuable building block in drug discovery and materials science. Further research should focus on obtaining detailed experimental data for its physicochemical and spectroscopic properties, optimizing its synthesis, and exploring its biological activity profile through in vitro and in vivo studies. The insights gained from such investigations will undoubtedly contribute to the expanding landscape of pyrazole chemistry and its applications.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jpionline.org [jpionline.org]
- 4. 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone - CAS:1015846-08-8 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 5. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one | C12H12N2O | CID 54445142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
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